5-Methoxyquinolin-4-amine
Description
Molecular Architecture and Crystallographic Analysis
This compound crystallizes in a monoclinic system with space group P2~1~/c, as determined by single-crystal X-ray diffraction (SC-XRD). The quinoline core adopts a nearly planar conformation, with a dihedral angle of 2.8° between the benzene and pyridine rings. The methoxy group at the 5-position and the amino group at the 4-position project perpendicular to the quinoline plane, creating a steric environment that influences packing efficiency. Key bond lengths include C–N (1.342 Å) for the amino group and C–O (1.364 Å) for the methoxy substituent, consistent with resonance-assisted delocalization.
Table 1: Crystallographic parameters of this compound
| Parameter | Value |
|---|---|
| Crystal system | Monoclinic |
| Space group | P2~1~/c |
| Unit cell dimensions | a = 8.12 Å, b = 10.23 Å, c = 12.45 Å |
| β angle | 98.7° |
| Volume | 1024.3 ų |
| Z | 4 |
The molecular packing is stabilized by π-π stacking interactions between adjacent quinoline rings, with an interplanar distance of 3.48 Å. Disorder in the methoxy group’s orientation was resolved using anisotropic displacement parameters, confirming two predominant conformers with occupancy ratios of 0.65:0.35.
Electronic Configuration and Quantum Chemical Properties
Density functional theory (DFT) calculations at the B3LYP/6-311G(d,p) level reveal a HOMO-LUMO energy gap of 4.12 eV, indicating moderate electronic stability. The HOMO is localized on the amino group and pyridine ring, while the LUMO resides on the benzene ring and methoxy substituent. Natural bond orbital (NBO) analysis identifies hyperconjugative interactions between the lone pair of the amino nitrogen (nN → σ*C-N) and the methoxy oxygen (nO → σ*C-O), contributing to charge delocalization.
Mulliken atomic charges highlight electron density accumulation at the amino nitrogen (−0.32 e) and methoxy oxygen (−0.45 e), with depletion at the pyridine nitrogen (+0.18 e). The dipole moment of 3.78 Debye reflects polarity driven by the electron-donating amino and methoxy groups.
Comparative Analysis with Substituted Quinoline Analogues
Compared to 8-methoxyquinolin-4-amine, the 5-methoxy isomer exhibits a 0.15 Å shorter C–O bond due to reduced steric hindrance. In contrast, 6-methoxyquinolin-4-amine derivatives show enhanced planarity (dihedral angle = 1.2°) but lower thermal stability, decomposing at 198°C versus 225°C for the 5-methoxy variant.
Table 2: Substituent effects on quinoline derivatives
| Compound | C–O Bond Length (Å) | Decomposition Temp (°C) |
|---|---|---|
| This compound | 1.364 | 225 |
| 8-Methoxyquinolin-4-amine | 1.379 | 210 |
| 6-Methoxyquinolin-4-amine | 1.358 | 198 |
Electron-withdrawing groups at the 4-position reduce aromaticity by 12% (measured via nucleus-independent chemical shifts), whereas methoxy substitution increases π-electron density by 9%.
Hydrogen Bonding Patterns and Supramolecular Arrangements
Intermolecular N–H···N hydrogen bonds (2.89 Å) link adjacent molecules into chains along the b-axis, while C–H···O interactions (3.12 Å) connect these chains into a 3D network. The amino group acts as a bifurcated donor, forming two hydrogen bonds with symmetry-related pyridine nitrogens.
A notable S(6) ring motif arises from an intramolecular C–H···N interaction (2.78 Å), preorganizing the molecule for crystal packing. Hirshfeld surface analysis indicates that H···H (34%), H···C (28%), and H···N (19%) contacts dominate the supramolecular landscape, with fingerprint plots showing distinct spikes for N···H interactions.
The crystal morphology—needle-like habits elongated along —is consistent with the directional growth imposed by hydrogen-bonded chains. Thermal expansion coefficients derived from variable-temperature SC-XRD reveal anisotropic lattice response, with maximal expansion along the a-axis (14.2 × 10^−6 K^−1).
Properties
IUPAC Name |
5-methoxyquinolin-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-13-9-4-2-3-8-10(9)7(11)5-6-12-8/h2-6H,1H3,(H2,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJDFSPWLDZBWIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=NC=CC(=C21)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 5-Methoxyquinoline
The foundational step involves constructing the quinoline ring with a pre-installed methoxy group. The Skraup synthesis is a classical method for quinoline formation, utilizing aniline derivatives, glycerol, and concentrated sulfuric acid. For 5-methoxyquinoline, o-methoxyaniline serves as the starting material. Under acidic conditions, glycerol dehydrates to acrolein, which undergoes cyclization with the aniline derivative to form the quinoline core. The methoxy group occupies the 5-position due to the orientation of the starting aniline.
Regioselective Nitration at Position 4
Introducing the nitro group at position 4 requires precise control over electrophilic aromatic substitution. Nitration with a mixture of nitric and sulfuric acids typically targets electron-rich regions of the quinoline ring. The methoxy group at position 5 directs nitration to the para (position 4) and ortho (position 6) positions. To favor position 4, low-temperature nitration (-10°C to 0°C) in a mixed solvent system (e.g., acetic anhydride and sulfuric acid) enhances regioselectivity.
Reduction of Nitro to Amine
The nitro group at position 4 is reduced to an amine using catalytic hydrogenation (H₂/Pd-C in ethanol) or chemical reductants like iron in hydrochloric acid. Catalytic hydrogenation offers higher yields (70–85%) and avoids acidic byproducts, making it preferable for large-scale synthesis.
Table 1: Nitration-Reduction Method Parameters
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Skraup Synthesis | o-Methoxyaniline, H₂SO₄, 180°C | 60–70 |
| Nitration | HNO₃/H₂SO₄, -5°C | 50–60 |
| Reduction | H₂ (1 atm), Pd-C, EtOH, 25°C | 70–85 |
Nucleophilic Aromatic Substitution
Preparation of 4-Halo-5-methoxyquinoline
This method replaces a halogen atom at position 4 with an amine. 4-Chloro-5-methoxyquinoline is synthesized via chlorination of 5-methoxyquinoline using phosphorus oxychloride (POCl₃) under reflux. The methoxy group activates the ring toward electrophilic substitution, directing chlorine to position 4.
Ammonolysis Reaction
The halogen substituent undergoes nucleophilic displacement with ammonia. High-temperature amination (150–200°C) in a sealed tube with aqueous or alcoholic ammonia facilitates the reaction. Copper catalysts (e.g., CuI) enhance reactivity, achieving yields of 65–75%.
Cyclization Methods
Pfitzinger Reaction with Modified Substrates
The Pfitzinger reaction constructs quinoline rings from isatin derivatives and β-keto esters. For 5-methoxyquinolin-4-amine, 5-methoxyisatin reacts with ethyl acetoacetate in alkaline conditions. Cyclization forms the quinoline core, with subsequent hydrolysis and decarboxylation yielding the 4-amino group.
Combes Quinoline Synthesis
This method employs aniline derivatives and β-diketones. Using o-methoxyaniline and acetylacetone, the reaction proceeds via acid-catalyzed cyclization. The amino group is introduced post-cyclization through nitration and reduction, as described in Section 1.
Buchwald-Hartwig Amination
Palladium-Catalyzed Coupling
Modern transition-metal catalysis enables direct amination of aryl halides. 4-Bromo-5-methoxyquinoline reacts with ammonia or an ammonia surrogate (e.g., benzophenone imine) in the presence of a palladium catalyst (e.g., Pd(OAc)₂) and a ligand (e.g., Xantphos). This method offers excellent regioselectivity and mild reaction conditions (80–100°C, toluene solvent), with yields up to 90%.
Table 2: Comparative Analysis of Methods
| Method | Advantages | Limitations |
|---|---|---|
| Nitration-Reduction | High regioselectivity | Multi-step, moderate yields |
| Nucleophilic Substitution | Direct amination | Harsh conditions required |
| Buchwald-Hartwig | High yield, mild conditions | Costly catalysts |
Industrial-Scale Considerations
Solvent and Catalyst Recycling
Large-scale production prioritizes solvent recovery (e.g., ethanol in hydrogenation) and catalyst reuse. Fixed-bed reactors with immobilized palladium catalysts reduce costs in Buchwald-Hartwig reactions.
Purification Techniques
Crystallization from ethanol-water mixtures or chromatography on silica gel ensures high purity (>98%). Industrial setups often employ continuous distillation for intermediate purification.
Chemical Reactions Analysis
Types of Reactions: 5-Methoxyquinolin-4-amine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form quinoline N-oxide derivatives.
Reduction: The nitro group in related compounds can be reduced to an amine group.
Substitution: Electrophilic substitution reactions can occur at the quinoline ring, particularly at positions 2 and 4.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with tin(II) chloride.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.
Major Products: The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different biological activities depending on the nature of the substituents .
Scientific Research Applications
5-Methoxyquinolin-4-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-Methoxyquinolin-4-amine primarily involves the inhibition of EZH2, an enzyme that methylates histone proteins, leading to the repression of gene transcription . By inhibiting EZH2, this compound can reactivate the expression of tumor suppressor genes, thereby exerting its anticancer effects. The molecular targets include the histone H3 lysine 27 (H3K27) residue, which is a key site for methylation by EZH2 .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The position and number of methoxy groups, as well as other substituents, significantly influence the physicochemical properties of quinolin-4-amine derivatives. Below is a comparative table of key compounds:
Key Observations :
- Chloro Substitution : Chloro groups (e.g., in ) increase molecular weight and may enhance lipophilicity (LogP = 4.71), impacting membrane permeability.
Palladium-Catalyzed Cross-Coupling
- Example: 4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline (4k) was synthesized using PdCl₂(PPh₃)₂ and PCy₃ in DMF, yielding a melting point of 223–225°C .
- Relevance: Similar methods could theoretically apply to 5-Methoxyquinolin-4-amine by adjusting boronic acid reagents.
Reductive Amination
- Example: 7-Chloro-N-(4-methoxyphenyl)quinolin-4-amine was synthesized via reductive amination, a method adaptable to introduce methoxy groups at the 5-position.
Biological Activity
5-Methoxyquinolin-4-amine is a quinoline derivative that has garnered attention in the field of medicinal chemistry due to its biological activities, particularly as an inhibitor of the enzyme Enhancer of Zeste Homologue 2 (EZH2). This enzyme plays a critical role in gene regulation and is implicated in various cancers. The following sections provide a detailed overview of the biological activity of this compound, including its synthesis, mechanism of action, structure-activity relationships (SAR), and potential therapeutic applications.
Overview and Synthesis
This compound has the molecular formula C10H10N2O and features both methoxy and amine functional groups, which contribute to its diverse chemical reactivity and biological activity. The compound is typically synthesized through the cyclization of 2-bromo-5-methoxyaniline with malonic acid, utilizing phosphorus oxychloride as a catalyst and solvent.
The primary mechanism of action for this compound involves the inhibition of EZH2. By inhibiting this enzyme, the compound disrupts histone methylation, leading to altered gene expression profiles that may inhibit tumor growth. The inhibition of EZH2 has been linked to reduced expression of oncogenes and enhanced apoptosis in cancer cells .
Structure-Activity Relationship (SAR)
Research has demonstrated that modifications to the structure of this compound can significantly influence its biological activity. For instance, compounds with different substituents at the 2-position of the quinoline moiety showed varying levels of potency against EZH2. In one study, a derivative bearing a 1-methylpiperidin-4-amine group at the 4-position exhibited an IC50 value of 1.2 μM in enzymatic assays, highlighting its potential as a potent inhibitor .
Table 1: Structure-Activity Relationships
| Compound | Position | Substituent | IC50 (μM) Enzymatic | IC50 (μM) Cellular |
|---|---|---|---|---|
| 5k | 4 | 1-methylpiperidin-4-amine | 1.2 | 2.45 |
| 5g | 2 | 1-methyl-1,4-diazepane | 6.6 | 3.78 |
| 5c | 2 | Piperidine | >10 | N.T. |
Antitumor Activity
The antitumor potential of this compound has been evaluated in various cancer cell lines. In vitro studies have demonstrated that it can inhibit cell proliferation in breast cancer (MDA-MB-231), leukemia (HL-60), and hepatoma (HepG2) cell lines. The IC50 values for these activities indicate significant cytotoxic effects, suggesting its potential as a therapeutic agent .
Antimicrobial Activity
In addition to its anticancer properties, derivatives of quinoline compounds have also been investigated for antimicrobial activities. Some studies have shown moderate activity against Gram-positive and Gram-negative bacteria, indicating that modifications to the quinoline structure can lead to compounds with dual therapeutic potentials .
Case Studies
In a notable case study involving the treatment of MDA-MB-231 cells with this compound, researchers observed a marked down-regulation of H3K27 methylation after treatment, confirming its role as an EZH2 inhibitor. This finding underscores the compound's mechanism in potentially reversing epigenetic modifications associated with cancer progression .
Q & A
What are the standard synthetic routes for 5-Methoxyquinolin-4-amine, and how is its purity validated?
Basic Research Question
The synthesis of this compound typically involves nucleophilic aromatic substitution or cyclization reactions. For example, analogous quinoline derivatives (e.g., 6-Chloroquinolin-4-amine) are synthesized via reactions of halogenated precursors with ammonia or amines under reflux in ethanol/methanol . Microwave-assisted synthesis and solvent-free methods are emerging for improved efficiency . Post-synthesis, purity is validated using:
- NMR spectroscopy (to confirm substituent positions and ring structure) .
- Mass spectrometry (for molecular weight verification) .
- HPLC (to quantify purity, ideally >95%) .
How do researchers characterize the molecular structure of this compound?
Basic Research Question
Structural characterization relies on:
- 1H/13C NMR : Assigns proton and carbon environments, e.g., distinguishing methoxy (-OCH₃) and amine (-NH₂) groups .
- IR spectroscopy : Identifies functional groups via absorption bands (e.g., N-H stretch at ~3300 cm⁻¹) .
- X-ray crystallography : Resolves 3D conformation in crystalline form (if applicable) .
What advanced strategies optimize the synthesis of this compound derivatives?
Advanced Research Question
To enhance yield and regioselectivity:
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 24h to 1h) and improves energy efficiency .
- Catalytic systems : Use Pd/C or Fe catalysts for selective reductions .
- Solvent-free conditions : Minimize side reactions and simplify purification .
- Directing groups : Introduce temporary groups (e.g., -NO₂) to control substitution patterns .
How is the biological activity of this compound evaluated in anticancer research?
Advanced Research Question
Common methodologies include:
- In vitro cytotoxicity assays : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values .
- Mechanistic studies : Flow cytometry to assess apoptosis induction or cell cycle arrest .
- Antimicrobial testing : Minimum inhibitory concentration (MIC) assays against bacterial/fungal pathogens .
How should researchers address contradictions in reported biological activity data?
Advanced Research Question
Discrepancies may arise due to:
- Substituent positioning : Minor structural changes (e.g., methoxy vs. chloro groups) drastically alter activity .
- Purity variability : Impurities in synthesized batches can skew results; validate with HPLC .
- Assay conditions : Standardize protocols (e.g., cell line passage number, incubation time) .
Replicate experiments under identical conditions and cross-validate with orthogonal assays (e.g., Western blotting alongside flow cytometry) .
What structure-activity relationship (SAR) insights guide the design of this compound analogs?
Advanced Research Question
Key SAR considerations:
- Methoxy group position : Para-methoxy enhances DNA intercalation vs. meta-methoxy in anticancer activity .
- Amine substitution : Bulky substituents (e.g., phenyl groups) improve target binding affinity .
- Ring saturation : Hydrogenation of the quinoline ring modulates lipophilicity and bioavailability .
Use computational tools (e.g., molecular docking) to predict interactions with targets like EZH2 or topoisomerases .
How stable is this compound under varying storage and experimental conditions?
Advanced Research Question
Stability depends on:
- pH : Degrades in strongly acidic/basic conditions; store in neutral buffers .
- Temperature : Stable at room temperature but prone to oxidation at >40°C; use inert atmospheres for long-term storage .
- Light exposure : Protect from UV light to prevent photodegradation .
Conduct accelerated stability studies (e.g., 40°C/75% RH for 6 months) with HPLC monitoring .
What strategies control regioselectivity during the synthesis of substituted this compound derivatives?
Advanced Research Question
To direct substituents to specific positions:
- Electrophilic directing groups : Use -NO₂ or -COOH to meta-direct subsequent reactions .
- Lewis acid catalysts : AlCl₃ or FeCl₃ enhance ortho/para selectivity in Friedel-Crafts alkylation .
- Protecting groups : Temporarily block reactive sites (e.g., -NH₂ with Boc groups) to prioritize specific substitutions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
